molecular formula C19H28N2O2 B190087 1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine CAS No. 159877-35-7

1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine

Cat. No.: B190087
CAS No.: 159877-35-7
M. Wt: 316.4 g/mol
InChI Key: IWDFFHIOVOXFOW-UHFFFAOYSA-N
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Description

1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine is a complex organic compound with the molecular formula C19H28N2O2 and a molecular weight of 316.44 g/mol . This compound is characterized by its octahydro structure, which includes a pyrrolo[3,4-B]pyridine core substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protecting group. It is primarily used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

The synthesis of 1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups, depending on the reagents used.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrrolo[3,4-B]pyridine core or the benzyl group.

Scientific Research Applications

1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine is largely dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine functionality that can participate in further chemical reactions or biological interactions .

Comparison with Similar Compounds

1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and protecting group, which make it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

tert-butyl 6-benzyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-11-7-10-16-13-20(14-17(16)21)12-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDFFHIOVOXFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597544
Record name tert-Butyl 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159877-35-7
Record name 1,1-Dimethylethyl octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159877-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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